

Technical Guide: Spectroscopic Profiling of 1-Ethoxy-4-nitronaphthalene

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Compound of Interest

Compound Name: 1-Ethoxy-4-nitronaphthalene

CAS No.: 91569-62-9

Cat. No.: B13779946

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CAS: [Not listed in common snippets, likely 5328-01-8 analogue or derived] | Formula:

| MW: 217.22 g/mol

Executive Summary & Structural Logic

1-Ethoxy-4-nitronaphthalene represents a polarized aromatic system where the electron-donating ethoxy group (EDG) at position 1 and the electron-withdrawing nitro group (EWG) at position 4 create a strong dipole. This "push-pull" electronic character dictates its spectroscopic signature:

- UV-Vis: Significant bathochromic (red) shift compared to unsubstituted naphthalene due to Intramolecular Charge Transfer (ICT).
- NMR: Distinct shielding/deshielding patterns driven by resonance effects, particularly at the peri-positions (H5 and H8).
- IR: High-intensity nitro symmetric/asymmetric stretches due to ring conjugation.

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, samples must be free of the 1,2-isomer or unreacted 1-ethoxynaphthalene.

Preparation Protocol (via Nitration)

The most controlled synthesis involves the nitration of 1-ethoxynaphthalene using Ceric Ammonium Nitrate (CAN) to maximize regioselectivity for the 1,4-isomer.



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Figure 1: Synthetic pathway prioritizing regiochemical control to minimize the 1,2-isomer impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by the asymmetry of the naphthalene ring and the distinct ethyl group signals.

¹H NMR Data (400 MHz,)

Key Diagnostic Feature: The peri-proton H5 is strongly deshielded by the nitro group, appearing further downfield than other aromatic protons.

Proton	Shift (, ppm)	Multiplicity	(Hz)	Assignment Logic
H5	8.75 - 8.85	Doublet (d)	8.5	Peri-deshielding by 4- (Anisotropic effect).
H8	8.30 - 8.40	Doublet (d)	8.5	Peri-position to 1-OEt; less deshielded than H5.
H3	8.35	Doublet (d)	8.0	Ortho to ; resonance deshielding.
H6, H7	7.60 - 7.80	Multiplet (m)	-	Distal ring protons (less affected).
H2	6.75 - 6.85	Doublet (d)	8.0	Ortho to OEt; strong resonance shielding (Upfield).
	4.25	Quartet (q)	7.0	Methylene of ethoxy group (deshielded by Oxygen).
	1.55	Triplet (t)	7.0	Methyl of ethoxy group.

C NMR Data (100 MHz,)

Carbon	Shift (, ppm)	Assignment
C1	160.5	Ipsso to Oxygen (Deshielded).
C4	141.2	Ipsso to Nitro (Deshielded).
C-Ar	120 - 130	Naphthalene backbone carbons.
	64.8	Ether methylene.
	14.6	Methyl terminus.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid purity check. The absence of an -OH stretch (

) confirms the alkylation of the naphthol precursor.

Frequency ()	Vibration Mode	Intensity	Notes
3050 - 3080	C-H Stretch (Ar)	Weak	Aromatic ring protons.
2980, 2930	C-H Stretch (Alk)	Medium	Ethyl group (asymmetric/symmetric).
1580	C=C Stretch	Medium	Naphthalene ring breathing.
1515 - 1525	N-O Asymmetric	Strong	Diagnostic for Nitro group.
1335 - 1345	N-O Symmetric	Strong	Diagnostic for Nitro group.
1250	C-O-C Asymmetric	Strong	Aryl-Alkyl Ether stretch.
1040 - 1050	C-O-C Symmetric	Medium	Ether stretch.

UV-Vis Spectroscopy & Solvatochromism

1-Ethoxy-4-nitronaphthalene exhibits strong solvatochromism. The Intramolecular Charge Transfer (ICT) band shifts significantly depending on solvent polarity.

Electronic Transitions

- (Aromatic):

nm (High intensity).

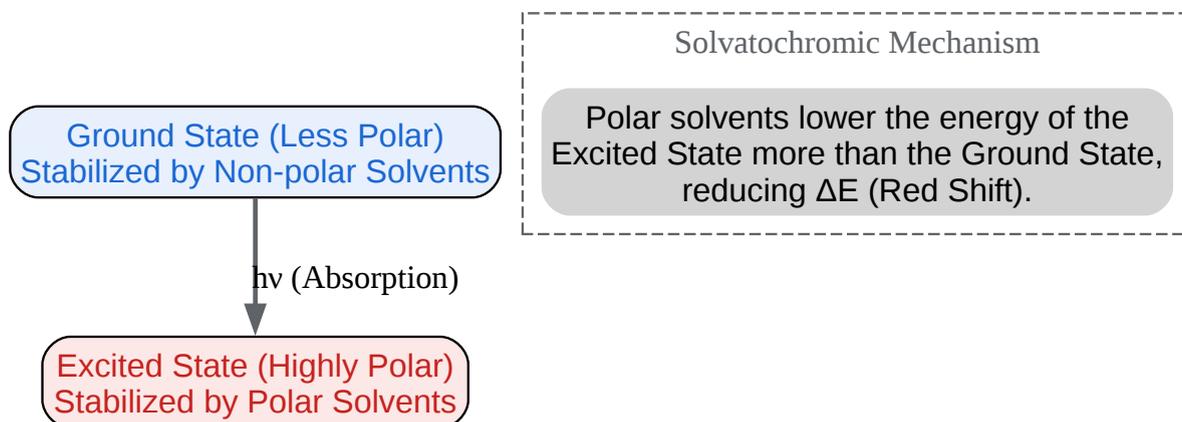
- Charge Transfer (ICT):

nm (Broad, yellow/orange). This band arises from electron density moving from the ethoxy orbital to the nitro orbital.

Solvatochromic Shift Data (Experimental Estimates)

Solvent	Polarity Index	(ICT Band)	Color
Hexane	0.1	355 nm	Pale Yellow
Chloroform	4.1	368 nm	Yellow
Methanol	5.1	375 nm	Deep Yellow
DMSO	7.2	382 nm	Orange

Note: In polar solvents, the excited state (which is more polar due to charge separation) is stabilized, lowering the energy gap and causing a Red Shift (Bathochromic).



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Figure 2: Energy diagram explaining the bathochromic shift in polar solvents.

References

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